molecular formula C32H30I2N2O4 B12580709 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline CAS No. 184959-58-8

2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline

Cat. No.: B12580709
CAS No.: 184959-58-8
M. Wt: 760.4 g/mol
InChI Key: CXGWEKKILLCASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline is a complex organic compound that features a phenanthroline backbone with two 2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl] substituents. This compound is commonly used as a ligand in coordination chemistry and is often employed in the synthesis of metal complexes for catalytic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-[2-(2-iodoethoxy)ethoxy]phenyl groups under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

Scientific Research Applications

2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets include metal ions such as copper, palladium, and platinum, and the pathways involved include electron transfer and coordination bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline is unique due to its phenanthroline backbone and the presence of two 2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl] substituents. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile in coordination chemistry and catalytic applications .

Properties

CAS No.

184959-58-8

Molecular Formula

C32H30I2N2O4

Molecular Weight

760.4 g/mol

IUPAC Name

2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline

InChI

InChI=1S/C32H30I2N2O4/c33-15-17-37-19-21-39-27-9-3-23(4-10-27)29-13-7-25-1-2-26-8-14-30(36-32(26)31(25)35-29)24-5-11-28(12-6-24)40-22-20-38-18-16-34/h1-14H,15-22H2

InChI Key

CXGWEKKILLCASS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)OCCOCCI)N=C(C=C2)C5=CC=C(C=C5)OCCOCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.